molecular formula C17H17ClN2O4 B4898027 N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide

N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B4898027
M. Wt: 348.8 g/mol
InChI Key: FSZSSMKMMKHKIR-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Butoxylation: The nitrated product is then subjected to a butoxylation reaction, where 3-butoxyphenylamine is reacted with the nitrated intermediate in the presence of a suitable base, such as potassium carbonate, in a solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides. This can lead to the formation of various substituted benzamide derivatives.

    Oxidation: The butoxy group can be oxidized to form the corresponding carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

    Reduction: N-(3-butoxyphenyl)-2-chloro-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(3-butoxyphenyl)-2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry: The compound is also explored for its applications in the development of dyes, pigments, and polymers. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide
  • N-(3-butoxyphenyl)-2-chloro-5-nitrobenzamide
  • N-(3-butoxyphenyl)-2-chloro-4-aminobenzamide

Comparison: N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide is unique due to the specific positioning of the nitro and chloro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications.

Properties

IUPAC Name

N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)19-17(21)15-8-7-13(20(22)23)11-16(15)18/h4-8,10-11H,2-3,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZSSMKMMKHKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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